Cas no 89-55-4 (5-Bromosalicylic acid)

5-Bromosalicylic acid structure
5-Bromosalicylic acid structure
5-Bromosalicylic acid
89-55-4
C7H5BrO3
217.016801595688
MFCD00002455
34509
6972

5-Bromosalicylic acid Properties

Names and Identifiers

    • 5-Bromo-2-hydroxybenzoic acid
    • 5-Bromosalicylic acid
    • 5-Bromo-2-hydroxy-benzoic acid
    • Benzoic acid, 5-bromo-2-hydroxy-
    • SALICYLIC ACID, 5-BROMO-
    • 2-Hydroxy-5-bromobenzoic acid
    • Benzoic acid, 3-bromo-6-hydroxy-
    • 5-Bromo-2- hydroxybenzoic acid
    • IEJOONSLOGAXNO-UHFFFAOYSA-N
    • 6907950MYK
    • 5-bromsalicylic acid
    • 5-bromosalicyclic acid
    • 5-bromosalicylic acid beta
    • Oprea1_842232
    • 4-
    • FS-3149
    • s12289
    • BBL007983
    • AM20041336
    • 89-55-4
    • NSC-3981
    • STK299340
    • 5-bromsalicylsyre
    • 2-hydroxy-5-bromo-benzoic acid
    • 5-bromo-2-hydroxyl benzoic acid
    • SCHEMBL129669
    • AKOS000120444
    • B0895
    • AC-22958
    • 5-BROMOSALICYLIC ACID [WHO-DD]
    • 5-Bromosalicylic acid, technical grade, 90%
    • Z104500554
    • FT-0620058
    • DTXSID9058993
    • MFCD00002455
    • InChI=1/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11
    • 5-Bromo-2-hydroxybenzoicacid
    • 4-10-00-00217 (Beilstein Handbook Reference)
    • LS-144259
    • STR04935
    • NSC 3981
    • CHEMBL3278558
    • C7H5BrO3
    • Q27264289
    • W-100371
    • CS-W008197
    • EINECS 201-917-0
    • NSC3981
    • NSC-52393
    • EN300-21511
    • UNII-6907950MYK
    • AB-016/30008027
    • ?5-Bromosalicylic acid
    • SY013536
    • BRN 2209121
    • AI3-22146
    • NSC52393
    • 5-Bromo-2-hydroxybenzoic acid (ACI)
    • Salicylic acid, 5-bromo- (6CI, 8CI)
    • NSC 52393
    • sodium-salt
    • NS00039334
    • +Expand
    • MFCD00002455
    • IEJOONSLOGAXNO-UHFFFAOYSA-N
    • 1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
    • O=C(C1C(O)=CC=C(Br)C=1)O
    • 2209121

Computed Properties

  • 215.94221g/mol
  • 0
  • 3.2
  • 2
  • 3
  • 1
  • 215.94221g/mol
  • 215.94221g/mol
  • 57.5Ų
  • 11
  • 160
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4
  • 0

Experimental Properties

  • 1.85290
  • 57.53000
  • 1.4560 (estimate)
  • dissolution
  • 338.1 °C at 760 mmHg
  • 165.0 to 169.0 deg-C
  • 158.3 °C
  • White crystals or slightly yellowish needle crystals.
  • It is easily soluble in ethanol, ether and hot water, and slightly soluble in cold water.
  • Sensitive to light
  • 1.7097 (rough estimate)

5-Bromosalicylic acid Security Information

  • GHS07 GHS07
  • VO1850000
  • 3
  • S37/39-S26-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Inert atmosphere,Room Temperature
  • 36/37/38
  • Warning
  • Yes

5-Bromosalicylic acid Customs Data

  • 2918290000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

5-Bromosalicylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034P9-25g
5-Bromo-2-hydroxybenzoic acid
89-55-4 98%
25g
$16.00 2024-04-20
Aaron
AR0034XL-5g
5-Bromo-2-hydroxybenzoic acid
89-55-4 98%
5g
$5.00 2024-07-18
abcr
AB125732-50g
5-Bromosalicylic acid, 98%; .
89-55-4 98%
50g
€90.10
Alichem
A014002278-250mg
5-Bromo-2-hydroxybenzoic acid
89-55-4 97%
250mg
$470.40 2023-08-31
Ambeed
A276262-5g
5-Bromo-2-hydroxybenzoic acid
89-55-4 98%
5g
$6.0 2024-04-16
Apollo Scientific
OR43524-100g
5-Bromo-2-hydroxybenzoic acid
89-55-4 98%
100g
£63.00 2024-05-24
Chemenu
CM158340-500g
5-Bromo-2-hydroxybenzoic acid
89-55-4 95+%
500g
$122
Crysdot LLC
CD12014181-500g
5-Bromo-2-hydroxybenzoic acid
89-55-4 98%
500g
$147
Enamine
EN300-21511-0.05g
5-bromo-2-hydroxybenzoic acid
89-55-4 97%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D508036-5g
5-BroMo-2-hydroxybenzoic acid
89-55-4 97%
5g
$200 2022-09-07

5-Bromosalicylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromine
Reference
Improved preparation of gentisic acid
Lowenthal, Julius; Pepper, J. M., Journal of the American Chemical Society, 1950, 72, 3292-3

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1-Propanaminium, N,N,N-tripropyl-, (nonabromide) (1:1) Solvents: Dichloromethane ;  30 min, 0 °C → 23 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Brominations with Pr4NBr9 as a solid reagent with high reactivity and selectivity
Beck, Thorsten M.; Haller, Heike; Streuff, Jan; Riedel, Sebastian, Synthesis, 2014, 46(6), 740-747

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  4 h, 25 °C
Reference
(Bmim)Br3 as a new reagent for regioselective monobromination of phenols and several activated aromatics under solvent-free conditions
Le, Zhang-Gao; Chen, Zhen-Chu; Hu, Yi, Chinese Journal of Chemistry, 2005, 23(11), 1537-1540

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ,  Acetonitrile
Reference
A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN
Oberhauser, Thomas, Journal of Organic Chemistry, 1997, 62(13), 4504-4506

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridinium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  60 min, rt
1.2 Solvents: Water
Reference
An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions
Borikar, Sanjay P.; Daniel, Thomas; Paul, Vincent, Tetrahedron Letters, 2009, 50(9), 1007-1009

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium bromide ,  1416508-03-6 Solvents: Acetonitrile ;  35 min, reflux
Reference
An efficient regioselective bromination of activated aromatic compounds using 1,4-bis(triphenylphosphonium)butane peroxodisulfate
Forouzani, Mehdi; Ghasemnejad-Bosra, Hassan; Khajavi, Mahboobeh; Tajbakhsh, Mahmood, Organic Chemistry: An Indian Journal, 2012, 8(12), 483-488

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ;  6 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  25 °C
Reference
Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics
Mondal, Haripriyo; Sk, Raja Md; Maji, Modhu Sudan, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium bromide ,  Sodium hypochlorite Solvents: Water ;  3 h, 40 - 50 °C
Reference
An elegant and cost-effective method of aromatic bromination using sodium bromide and household bleach
Halder, Jayati, Rasayan Journal of Chemistry, 2012, 5(2), 183-185

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Bromotrimethylsilane Solvents: Dichloromethane ;  overnight, rt
Reference
Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent
Granados, Albert ; Shafir, Alexandr; Arrieta, Ana; Cossio, Fernando P.; Vallribera, Adelina, Journal of Organic Chemistry, 2020, 85(4), 2142-2150

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  5 h, rt
Reference
A convenient and regioselective oxidative bromination of electron-rich aromatic rings using potassium bromide and benzyltriphenylphosphonium peroxymonosulfate under nearly neutral reaction conditions
Adibi, Hadi; Hajipour, Abdol R.; Hashemi, Majid, Tetrahedron Letters, 2007, 48(7), 1255-1259

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Bromine Solvents: Acetic acid
Reference
CXXIV. - The bromination of phenols
Hewitt, John Theodore; Silk, Harry, Journal of the Chemical Society, 1904, 85, 1225-1230

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Benzenemethanaminium, N,N-dimethyl-N-phenyl-, salt with peroxydisulfuric acid ([… Solvents: Acetonitrile ;  6 h, reflux
Reference
Simple and improved regioselective brominations of aromatic compounds using N-benzyl-N,N-dimethylanilinium peroxodisulfate in the presence of potassium bromide under mild reactions conditions
Ghasemnejad-Bosra, Hassan; Ramzanian-Lehmali, Farhad; Jafari, Somaye, Journal of the Serbian Chemical Society, 2011, 76(5), 685-692

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bromine ,  1346222-93-2 Solvents: Acetonitrile ;  0.4 h, rt
Reference
A simple and improved regioselective brominations of aromatic compounds using o-xylylenebis(triphenylphosphonium)peroxodisulfate
Forouzani, Mehdi; Tajbakhsh, Mahmood; Ramzanian-Lehmali, Farhad; Kamel, Yaser; Ghasemnejad-Bosra, Hassan, Organic Chemistry: An Indian Journal, 2011, 7(5), 305-311

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Copper oxide (Cu2O) ,  L-chiro-Inositol, 1-O-methyl- Solvents: Water ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Copper and L-(-)-quebrachitol catalyzed hydroxylation and amination of aryl halides under air
Liang, Xinjie; Li, Hui; Du, Fangyu; Zhang, Yongsheng; Dong, Jinhua; et al, Tetrahedron Letters, 2020, 61(33),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Mercuric acetate ,  N-Bromophthalimide Solvents: Acetic acid ;  9 - 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis, kinetics, and mechanism of bromophenols by N-bromophthalimide in aqueous acetic acid
Anjaiah, Birla; Prameela, Kethavath; Srinivas, Pabba; Rajanna, Kamatala Chinna, International Journal of Chemical Kinetics, 2018, 50(11), 804-812

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Bromotrimethylsilane Solvents: Chloroform-d ;  10 min, rt
Reference
On the potential intermediacy of PhIBr2 as a brominating agent
Tania; Molino, Andrew; Sharp-Bucknall, Lachlan; Wilson, David J. D.; Dutton, Jason L., Organic & Biomolecular Chemistry, 2022, 20(43), 8454-8460

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium bromide ,  Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol ,  Water ;  18 h, 30 °C
Reference
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Phosphonium, triphenyl(phenylmethyl)-, salt with peroxydisulfuric acid ([(HO)S(O… Solvents: Acetonitrile ;  6.5 h, rt
Reference
Bromination of some aromatic compounds with potassium bromide in the presence of benzyltriphenylphosphonium peroxodisulfate
Tajik, Hassan; Mohammadpoor-Baltork, Iraj; Albadi, Jalal, Synthetic Communications, 2007, 37(2), 323-328

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium bisulfate ,  Potassium bromide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane ,  Water ;  30 - 40 min, rt
Reference
Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions
Rao, A. Sambashiva; Rajanna, K. C.; Reddy, K. Rajendar; Kulkarni, Subhash, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Quinone ,  Potassium acetate Catalysts: N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ,  Water ;  100 °C
Reference
Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids
Luo, Feihua ; He, Shuhua; Gou, Quan; Chen, Jinyang; Zhang, mingzhong, Tetrahedron Letters, 2021, 84,

5-Bromosalicylic acid Raw materials

5-Bromosalicylic acid Preparation Products

5-Bromosalicylic acid Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89-55-4)
SUN YAO
18064098002
1248580055@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89-55-4)
FEI XIAO JIE
18662920632
3485543679@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89-55-4)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:89-55-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89-55-4)
A LA DING
anhua.mao@aladdin-e.com

5-Bromosalicylic acid Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-55-4)5-Bromosalicylic acid
sfd21375
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:89-55-4)5-Bromosalicylic acid
A843224
99%
500g
248.0